molecular formula C10H14O3Si B14262908 2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline CAS No. 130915-42-3

2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline

Cat. No.: B14262908
CAS No.: 130915-42-3
M. Wt: 210.30 g/mol
InChI Key: OKNCQPSOHGWVDY-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline is an organosilicon compound with the molecular formula C10H14O3Si It is a heterocyclic compound containing silicon, oxygen, and carbon atoms arranged in a benzoxasiline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline typically involves the reaction of a silicon-containing precursor with a suitable aromatic compound. One common method is the reaction of dimethoxydimethylsilane with a substituted benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the benzoxasiline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of silicon dioxide or silanol derivatives.

    Reduction: Formation of silane or silyl ether derivatives.

    Substitution: Formation of halogenated or alkylated benzoxasiline derivatives.

Scientific Research Applications

2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline involves its interaction with molecular targets through its functional groups. The methoxy groups and the silicon atom play a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: A similar compound with a different ring structure and substitution pattern.

    2,2-Dimethoxypropane: Another organosilicon compound with different functional groups and reactivity.

Uniqueness

2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline is unique due to its specific ring structure and the presence of both methoxy and silicon functional groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

130915-42-3

Molecular Formula

C10H14O3Si

Molecular Weight

210.30 g/mol

IUPAC Name

2,2-dimethoxy-3,4-dihydro-1,2-benzoxasiline

InChI

InChI=1S/C10H14O3Si/c1-11-14(12-2)8-7-9-5-3-4-6-10(9)13-14/h3-6H,7-8H2,1-2H3

InChI Key

OKNCQPSOHGWVDY-UHFFFAOYSA-N

Canonical SMILES

CO[Si]1(CCC2=CC=CC=C2O1)OC

Origin of Product

United States

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